REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]2[CH2:9][CH:8]([OH:10])[CH2:7]2)=[N:2]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.[Cl-].[Na+].O>[O:1]1[CH:5]=[CH:4][C:3]([CH:6]2[CH2:9][C:8](=[O:10])[CH2:7]2)=[N:2]1 |f:2.3,5.6.7|
|
Name
|
3-Isoxazol-3-ylcyclobutanol
|
Quantity
|
0.316 g
|
Type
|
reactant
|
Smiles
|
O1N=C(C=C1)C1CC(C1)O
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with three portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Flash column chromatography, eluting with a gradient of 20-50% ethyl acetate in hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C=C1)C1CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 258 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |